

Application Note: Mass Spectrometry Fragmentation Analysis of Phenylglycine (H-Phg-OH)

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Compound of Interest

Compound Name: H-Phg-OH

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Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Phenylglycine (**H-Phg-OH**), a non-proteinogenic amino acid. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in complex matrices, which is of significant interest in drug development and metabolomics. This note outlines a standard protocol for acquiring the mass spectrum of Phenylglycine using Electrospray Ionization (ESI) and details the characteristic fragmentation pathways.

Introduction

Phenylglycine (**H-Phg-OH**) is an amino acid featuring a phenyl group attached to the α -carbon. [1] Its chemical formula is $C_8H_9NO_2$ and it has a monoisotopic mass of 151.0633 Da. [2] As a chiral building block, Phenylglycine and its derivatives are important in the synthesis of various pharmaceuticals. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note describes the expected fragmentation pattern of Phenylglycine under typical mass spectrometry conditions, providing a valuable reference for researchers in the field.

Experimental Protocols

Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of Phenylglycine in a 50:50 mixture of methanol and deionized water.
- **Working Solution:** Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
- **Acidification:** For positive ion mode analysis, add 0.1% (v/v) formic acid to the working solution to promote protonation.

Mass Spectrometry Analysis

- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an Electrospray Ionization (ESI) source is recommended. [\[1\]](#)[\[2\]](#)
- **Ionization Mode:** Positive ESI is typically used for the analysis of amino acids as the amine group is readily protonated. [\[1\]](#)[\[2\]](#)
- **Infusion:** The prepared sample can be directly infused into the mass spectrometer at a flow rate of 5-10 µL/min.
- **MS Parameters:**
 - Capillary Voltage: 3.5 - 4.5 kV
 - Nebulizer Gas (N₂): 1.0 - 2.0 bar
 - Drying Gas (N₂): 6.0 - 8.0 L/min
 - Drying Gas Temperature: 180 - 220 °C
 - Mass Range: m/z 50 - 200
- **MS/MS (Tandem Mass Spectrometry) Parameters:**
 - Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺) at m/z 152.07.

- Collision Gas: Argon
- Collision Energy: Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation and observe the resulting product ions.[1][2]

Results and Discussion

Upon introduction into the mass spectrometer under positive ESI conditions, Phenylglycine is readily protonated to form the molecular ion $[M+H]^+$ at an m/z of approximately 152.07.[2] Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern.

The primary fragmentation pathway involves the neutral loss of formic acid (HCOOH), which has a mass of 46 Da. This is a common fragmentation for protonated amino acids and results in the formation of an iminium ion. Another significant fragmentation is the loss of the entire carboxyl group.

The major fragment ions observed in the MS/MS spectrum of Phenylglycine are summarized in the table below.

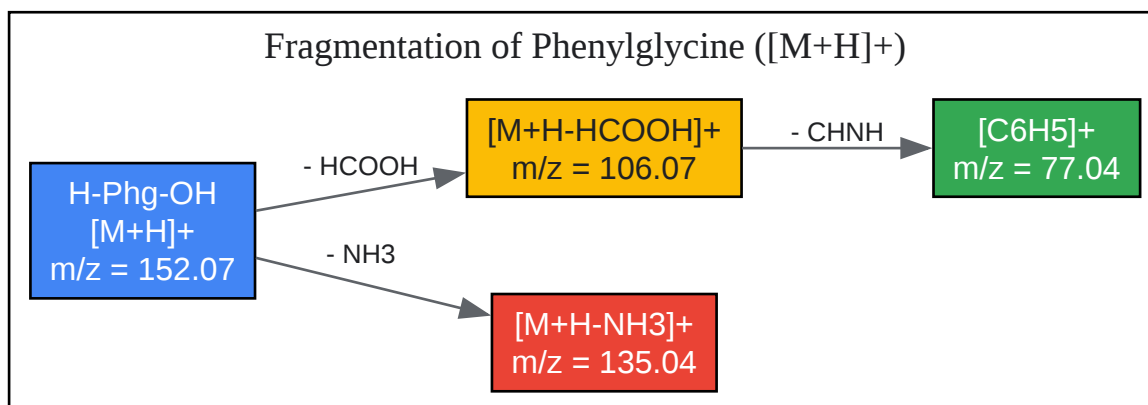
Data Presentation

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Proposed Structure of Fragment
152.07	135.04	NH ₃ (Ammonia)	2-phenylacrylic acid cation
152.07	106.07	HCOOH (Formic Acid)	Phenylmethaniminium
152.07	79.05	C ₄ H ₄ O ₂ (But-2-ene-1,4-dione)	Phenyl cation derivative
152.07	77.04	C ₂ H ₄ NO ₂ (Glycine)	Phenyl cation

Fragmentation Pathway Visualization

The fragmentation of Phenylglycine can be visualized as a series of dissociation steps originating from the protonated molecular ion. The following diagram illustrates the logical

relationship between the parent molecule and its major fragments.



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Caption: Fragmentation pathway of protonated Phenylglycine.

Conclusion

The mass spectrometry fragmentation pattern of Phenylglycine is characterized by distinct neutral losses, primarily of formic acid and ammonia. The resulting fragment ions, particularly at m/z 106.07 and 135.04, serve as reliable markers for the identification of this compound. The experimental protocol and fragmentation data presented in this application note provide a solid foundation for the analysis of Phenylglycine in various research and development settings.

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References

- 1. 2-Phenylglycine | C₈H₉NO₂ | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Phenylglycine | C₈H₉NO₂ | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
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